Technical Guide: 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
Technical Guide: 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
The following technical guide details the chemical profile, synthesis, and application of 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene , a specialized halogenated ether intermediate used in medicinal chemistry.
CAS Number: 944279-01-0 Role: Solubilizing Aryl Halide Building Block Primary Application: Synthesis of Kinase Inhibitors and PROTAC Linkers
Executive Summary & Chemical Identity
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene is a bifunctional aromatic building block characterized by a reactive aryl bromide, an ortho-fluorine substituent, and a solubilizing glycol ether tail.
In drug discovery, this motif is strategically employed to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of lipophilic drug candidates. The methoxyethoxy chain acts as a "mini-PEG" unit, enhancing aqueous solubility without compromising membrane permeability, while the fluorine atom blocks metabolic oxidation at the ortho-position and modulates the electronic properties of the ring.
Chemical Profile
| Property | Specification |
| CAS Number | 944279-01-0 |
| IUPAC Name | 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene |
| Molecular Formula | C₉H₁₀BrFO₂ |
| Molecular Weight | 249.08 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~280–285 °C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| Key Functional Groups | Aryl Bromide (leaving group), Aryl Fluoride, Ether |
Synthetic Methodology (Williamson Ether Synthesis)
The most robust route to CAS 944279-01-0 is the alkylation of 4-bromo-2-fluorophenol with 1-bromo-2-methoxyethane . This protocol prioritizes yield and purity by minimizing O-alkylation vs. C-alkylation side reactions.
Reaction Scheme
Reagents:
-
Alkylating Agent: 1-Bromo-2-methoxyethane (CAS 6482-24-2)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)
Step-by-Step Protocol
Scale: 10 mmol basis
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorophenol (1.91 g, 10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add K₂CO₃ (2.76 g, 20 mmol, 2.0 equiv). Stir the suspension at room temperature for 15–30 minutes.
-
Expert Insight: Pre-stirring allows the formation of the phenoxide anion, visible as a color change (often turning yellow/orange).
-
-
Alkylation: Add 1-bromo-2-methoxyethane (1.53 g, 11 mmol, 1.1 equiv) dropwise.
-
Note: If using the chloro-analog (1-chloro-2-methoxyethane), add NaI (0.1 equiv) as a Finkelstein catalyst to accelerate the reaction.
-
-
Reaction: Heat the mixture to 60–80 °C for 4–6 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower R_f) should disappear; the product (higher R_f) will appear.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Figure 1: Synthetic workflow for the preparation of CAS 944279-01-0 via Williamson ether synthesis.
Reactivity & Applications in Drug Design
This molecule is rarely the final drug; it is a divergent intermediate . The bromine atom serves as a "universal handle" for attaching this solubilizing motif to heteroaromatic cores (e.g., quinazolines, pyridines) used in kinase inhibitors.
A. Palladium-Catalyzed Cross-Coupling
The aryl bromide is highly reactive in Pd(0)/Pd(II) cycles.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.
-
Use Case: Creating biaryl ether scaffolds common in EGFR or VEGFR inhibitors.
-
-
Buchwald-Hartwig Amination: Reacts with amines to form aniline derivatives.
-
Use Case: Synthesizing nitrogen-linked kinase inhibitors where the methoxyethoxy group points into the solvent channel of the enzyme.
-
B. Structural Activity Relationship (SAR) Logic
Why use this specific building block?
-
Solubility: The ethylene glycol tail (-O-CH2-CH2-OMe) disrupts crystal lattice energy and interacts with water, lowering logP by ~0.5–1.0 units compared to a simple methoxy group.
-
Metabolic Stability: The fluorine atom at the 2-position (ortho to the ether) blocks metabolic dealkylation (O-dealkylation) by CYP450 enzymes, extending the half-life of the drug.
-
Conformation: The fluorine atom induces a specific conformation relative to the ether oxygen due to dipole repulsion, often locking the side chain in a bioactive orientation.
Figure 2: Divergent synthetic utility of the aryl bromide handle.
Safety & Handling
-
Hazards: As a halogenated aromatic ether, treat as an Irritant (Skin/Eye/Respiratory) .
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While relatively stable, the ether linkage can form peroxides upon prolonged exposure to air; however, the electron-deficient ring reduces this risk compared to aliphatic ethers.
-
Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water; the halogenated nature implies potential persistence.
References
-
PubChem. (n.d.).[3] 4-Bromo-2-fluorophenol (Precursor Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]
Sources
- 1. EP1204659B1 - Serotonergic benzofurans - Google Patents [patents.google.com]
- 2. CN112409223B - é °èºç±»ååç©åå ¶ä½ä¸ºstingæå¶åçå»è¯ç¨é - Google Patents [patents.google.com]
- 3. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
